4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride
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Overview
Description
4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C8H8ClNO5S and a molecular weight of 265.67 g/mol . It is characterized by the presence of a methoxy group, a methyl group, a nitro group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride typically involves the nitration of 4-methoxy-2-methylbenzenesulfonyl chloride. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride can be compared with similar compounds such as:
4-Methoxy-2-nitrobenzenesulfonyl chloride: Lacks the methyl group but has similar reactivity.
4-Methyl-3-nitrobenzenesulfonyl chloride: Lacks the methoxy group but has similar reactivity.
2-Methoxy-4-nitrobenzenesulfonyl chloride: Has the methoxy and nitro groups in different positions on the benzene ring.
These compounds share similar chemical properties but differ in their specific reactivity and applications due to the variations in their functional groups and positions on the benzene ring.
Properties
IUPAC Name |
4-methoxy-2-methyl-3-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO5S/c1-5-7(16(9,13)14)4-3-6(15-2)8(5)10(11)12/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUNPTLHMBQUNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])OC)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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